molecular formula C9H9NS B6617207 4-(1-sulfanylethyl)benzonitrile CAS No. 1520818-06-7

4-(1-sulfanylethyl)benzonitrile

Cat. No. B6617207
CAS RN: 1520818-06-7
M. Wt: 163.24 g/mol
InChI Key: SIOJSWSIESGZIC-UHFFFAOYSA-N
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Description

4-(1-sulfanylethyl)benzonitrile, also known as 4-Sulfamoylbenzonitrile, is an organic compound with the molecular formula C7H6N2O2S. It is a white, crystalline solid with a melting point of 163-165 °C. It is a derivative of benzonitrile, a heterocyclic aromatic compound with a five-membered ring containing nitrogen and carbon atoms. 4-Sulfamoylbenzonitrile has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

4-(1-sulfanylethyl)benzonitrileenzonitrile has been used in a wide range of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, such as 4-sulfamoylbenzothiazole and 4-sulfamoylbenzofuran. It has also been used in the synthesis of biologically active compounds, including antibacterial and antifungal agents. In addition, 4-sulfamoylbenzonitrile has been used in the synthesis of compounds that act as inhibitors of enzymes, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 4-sulfamoylbenzonitrile is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins. Inhibition of COX-2 may lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-sulfamoylbenzonitrile are not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 may lead to the reduction of inflammation and pain. In addition, 4-sulfamoylbenzonitrile has been shown to have antifungal and antibacterial activity, as well as antiviral activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-sulfamoylbenzonitrile in laboratory experiments is its availability. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using 4-sulfamoylbenzonitrile in laboratory experiments is its toxicity. It is a potentially toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-sulfamoylbenzonitrile. It could be used in the development of novel drugs, such as inhibitors of enzymes, such as cyclooxygenase-2 (COX-2). In addition, it could be used in the development of new antibiotics and antifungal agents. Furthermore, it could be used in the development of new antiviral agents. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-(1-sulfanylethyl)benzonitrileenzonitrile can be synthesized from benzonitrile and sulfuric acid. The reaction involves the condensation of benzonitrile with sulfuric acid to form 4-sulfamoylbenzonitrile. The reaction is carried out in an inert atmosphere at a temperature of 180-190 °C. The reaction is complete after 2-3 hours.

properties

IUPAC Name

4-(1-sulfanylethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJSWSIESGZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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